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Compound Focus: AM404

CAS No.: 183718-77-6

Cat. No.: S518267

Pharmacological Profile of AM404

AMA404 (N-(4-hydroxyphenyl)-57,87,11Z,14Z-eicosatetraenamide) is a well-characterized inhibitor of

endocannabinoid cellular uptake. It operates through a multi-target mechanism to produce its effects [1].

The table below summarizes its primary molecular targets and mechanisms of action.

Target Mechanism of Action Functional Consequence
Anandamide (AEA) Inhibits cellular reuptake of Increases synaptic/anandamide levels,
Transporter [2] [1] the endocannabinoid indirectly activating cannabinoid

anandamide. receptors (indirect agonist).
Cannabinoid Receptors Weak direct agonist activity. Contributes to cannabinoid-like effects,
(CB1ICB2) [1] but is not the primary mechanism.
TRPV1 Receptor [2] [1] Agonist; activates the Can produce both pronociceptive and

transient receptor potential antinociceptive effects, depending on

vanilloid type 1 channel. context (e.g., spinal vs. peripheral).
Voltage-Gated Sodium Potent inhibitor at nanomolar Mediates peripheral analgesic effects by
Channels (Nav1l.7, concentrations. blocking pain signals in sensory neurons.
Nav1.8) [1]
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Target Mechanism of Action Functional Consequence
Cyclooxygenase (COX-1  Weak inhibitor of Contributes to anti-inflammatory and
& COX-2) [1] [3] arachidonate oxygenation. analgesic effects, though potency is lower

than classic NSAIDs.

The following diagram illustrates the core signaling pathways through which AM404 is known to exert its

pharmacological effects, particularly in the context of pain modulation.

Key Experimental Protocols

Here are detailed methodologies for common in vivo experiments using AM404, based on published studies.

Neuropathic Pain Model (Chronic Constriction Injury - CCI) in
Rats

This protocol is used to evaluate the antihyperalgesic and antiallodynic effects of AM404 [2] [4].

e Animals: Male Wistar or Sprague-Dawley rats (200-220 g).
¢ Neuropathy Induction: Under anesthesia (e.g., sodium pentobarbital 60 mg/kg i.p.), the common
sciatic nerve is exposed. Four loose ligatures are tied around the nerve proximal to its trifurcation [2]
[4].
e Drug Treatment:
o AM404 Formulation: Dissolved in a drop of Tween80, diluted in DMSO (10% in saline) [2] [4].
o Dosing: Administered subcutaneously (s.c.) at 0.5, 1, 5, or 10 mg/kg [2] [4] [5].
o Regimen: Once daily for 7-14 days, starting the day after surgery.
e Behavioral Testing:
o Thermal Hyperalgesia: Measured using the Hargreaves plantar test (withdrawal latency to a
radiant heat source) [2] [4].
o Mechanical Allodynia: Assessed using a Dynamic Plantar Aesthesiometer (withdrawal
threshold to a von Frey-type filament) [2] [4].
¢ Mechanism Elucidation (Receptor Antagonism):
o To determine receptor involvement, co-administer AM404 (on day 7) with selective antagonists
90-180 minutes before behavioral testing [2] [4] [6]:
= CB1 antagonist: AM251 (0.5 mg/kg, i.p.) or SR141716 (0.5 mg/kg, i.p.)
= CB2 antagonist: AM630 (1 mg/kg, i.p.) or SR144528 (1 mg/kg, i.p.)
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= TRPV1 antagonist: Capsazepine (10 mg/kg, i.p.)

Conditioned Place Preference (CPP) to Study Reward

This protocol assesses the effect of AM404 on the rewarding properties of substances like nicotine [7].

e Animals: Male Sprague-Dawley rats (250-275 g).
e Apparatus: A two-compartment box with distinct contextual cues.
e Procedure:
o Pre-test: Rats freely explore both compartments for 15 min; those with a strong innate
preference (>600 s in one side) are excluded.
o Conditioning (3 days, twice daily):
= Morning Session: Saline injection, confinement to one compartment for 20 min.
= Afternoon Session: Drug injection (e.g., nicotine), confinement to the opposite
compartment for 20 min.
o Test: After conditioning, rats again have free access to both compartments. The time spent in
the drug-paired compartment is compared to the pre-test.
e AM404 Administration: Injected intraperitoneally (i.p.) 30 minutes before the afternoon conditioning
session [7].

Quantitative Data Summary

The table below consolidates key quantitative findings from the research to facilitate comparison and

experimental design.

. AM404 Dose L L
Experimental Context Key Quantitative Outcome Citation
& Route
Rat Neuropathic Pain 0.5-10 Dose-dependent prevention of thermal [2] [4]
(CClI) mg/kg (s.c.) hyperalgesia and mechanical allodynia.
Receptor Antagonism 10 mg/kg Partial reversal by individual CB1, CB2, or [2] [4]
in CCI (s.c.) TRPV1 antagonists; complete reversal by all

three combined.
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. AM404 Dose o -
Experimental Context Key Quantitative Outcome Citation
& Route
Spinal Fos 5 mg/kg (i.p.)  Significant reduction in Fos-positive neurons in [8]
Expression in CCI spinal dorsal horn after non-noxious stimulation.
Nicotine-Induced CPP  1.25-10 Prevented development of nicotine-induced place [7]

mg/kg (i.p.) preference.

Nicotine-Induced 5 mg/kg (i.p.) Reduced nicotine-induced increase in [7]
Dopamine Release extracellular dopamine in nucleus accumbens
shell.
Recognition Memory 0.5-5mg/kg Impaired novel object recognition under high- [5]
(i.p.) arousal conditions; no effect under low-arousal
conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind AM404's analgesic effect? Its primary mechanism is the
inhibition of anandamide reuptake, elevating endogenous anandamide levels to indirectly activate
cannabinoid CB1 receptors [2] [1]. However, its effect is a result of action on multiple targets, including

potent blockade of Nav1.7 and Nav1.8 sodium channels [1].

Q2: How do I dissect the contribution of different receptors (CB1, TRPV1) in AM404's action? The
standard method is to use selective receptor antagonists. For example, pre-treatment with the CB1 antagonist
AM?251 can reverse the antihyperalgesic effects of AM404, while the TRPV1 antagonist capsazepine may
block its TRPV1-mediated actions [2] [4] [6]. A complete reversal of effect often requires blocking multiple

pathways simultaneously [2] [4].

Q3: Are AM404's effects on memory and reward related? Yes, research shows that AM404 can modulate
recognition memory in a context-dependent manner and counteract the rewarding effects of nicotine [5] [7].
These effects are likely linked to its ability to modulate endocannabinoid signaling in brain regions like the

hippocampus and the mesolimbic dopamine system [7] [5].
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Q4: What are critical formulation considerations for in vivo AM404 studies? AM404 has low solubility
in aqueous solutions. A common and effective vehicle is a solution of Tween80, DMSO, and saline (e.g.,
10% Tween80, 10% DMSO, 80% saline) [2] [4] [5]. Consistency in vehicle and administration route (s.c. or

i.p. are common) across experiments is crucial for reproducible results.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. - Wikipedia AM 404 [en.wikipedia.org]

2. (PDF) AM , an 404 of anandamide inhibitor , prevents pain... uptake [academia.edu]
3.-AM | CAS 198022-70-7 | SCBT - Santa Cruz Biotechnology 404 [scbt.com]

4. AM404, an inhibitor of anandamide uptake, prevents pain ... [pmc.ncbi.nim.nih.gov]
5. The endocannabinoid transport inhibitor AM404 ... [frontiersin.org]

6. effect of intrathecally administered Inhibitory , an... AM 404 [link.springer.com]

7. The anandamide transport inhibitor AM404 reduces the ... [pmc.ncbi.nim.nih.gov]

8. AM404, an inhibitor of anandamide reuptake decreases ... [sciencedirect.com]

To cite this document: Smolecule. [AM404 alternative uptake inhibitors]. Smolecule, [2026]. [Online
PDF]. Available at: [https://www.smolecule.com/products/b518267#am404-alternative-uptake-

inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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